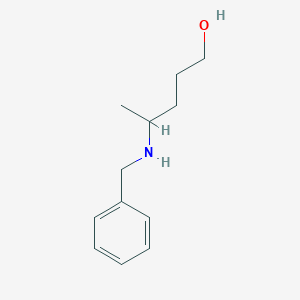
4-(Benzylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)pentan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is a primary alcohol with a benzylamino group attached to the fourth carbon of the pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with benzylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzylaminopentanal or benzylaminopentanoic acid.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
4-(Benzylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)pentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol: A primary alcohol with a similar structure but lacking the benzylamino group.
4-Penten-1-ol: A precursor in the synthesis of 4-(Benzylamino)pentan-1-ol.
Benzylamine: Contains the benzylamino group but lacks the pentanol chain.
Uniqueness
This compound is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(benzylamino)pentan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-11(6-5-9-14)13-10-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |
InChI Key |
RVNBLRJNZBSXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


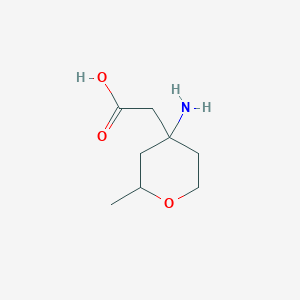
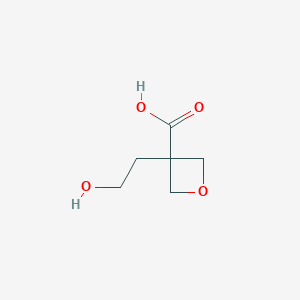
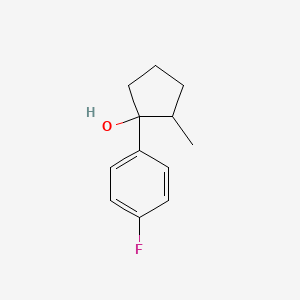
![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)
![2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol](/img/structure/B13254559.png)

![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)
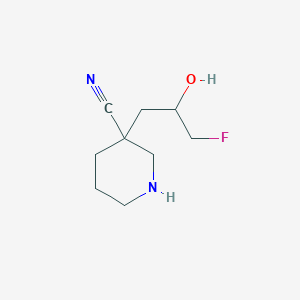
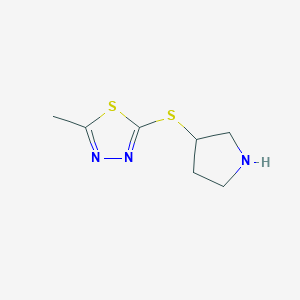
![1-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B13254601.png)

